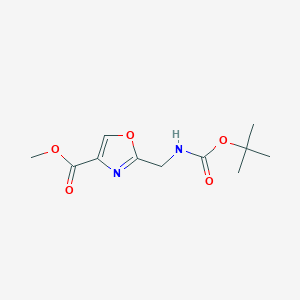

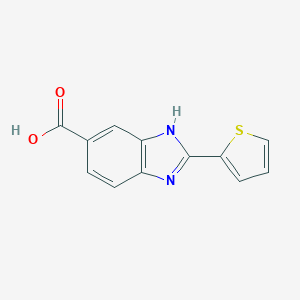

2-thiophen-2-yl-3H-benzimidazole-5-carboxylic acid

Vue d'ensemble

Description

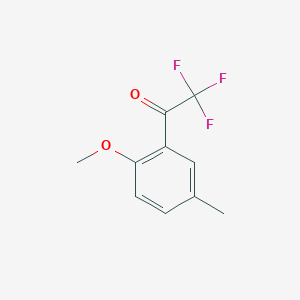

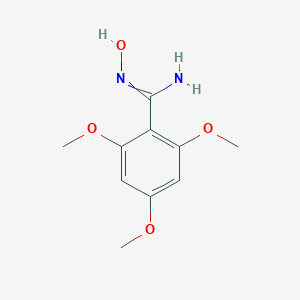

2-Thiophen-2-yl-3H-benzimidazole-5-carboxylic acid is a compound of interest due to its structural significance in organic chemistry. The compound consists of a benzimidazole core substituted with a thiophene ring and a carboxylic acid function. This structure is notable for its potential applications in materials science and pharmacology, although this response will focus on its chemical aspects excluding its drug applications and side effects.

Synthesis Analysis

The synthesis of similar benzimidazole derivatives typically involves cyclization reactions of o-phenylenediamine with carboxylic acids in the presence of catalysts. The process can be enhanced by using polyphosphoric acid or other dehydrating agents to facilitate ring closure (Lee, Jeoung, & Lee, 1996). Furthermore, the Weidenhagen reaction followed by N-methylation is another approach for synthesizing related compounds, demonstrating versatility in functional group transformations (El’chaninov, Aleksandrov, & Simonov, 2016).

Molecular Structure Analysis

The molecular structure of 2-thiophen-2-yl-3H-benzimidazole-5-carboxylic acid derivatives is characterized by non-covalent interactions, such as CH⋯N and CH⋯π, stabilizing the crystal structure. X-ray crystallography and DFT computational studies confirm the planar nature of the benzimidazole core and the positioning of substituents (Madan Kumar et al., 2020).

Applications De Recherche Scientifique

DNA Binding and Fluorescent Staining

2-Thiophen-2-yl-3H-benzimidazole-5-carboxylic acid and its analogs, similar to the synthetic dye Hoechst 33258, have applications in DNA binding due to their strong affinity for the minor groove of double-stranded B-DNA, specifically AT-rich sequences. This property is exploited in fluorescent DNA staining, where these compounds are used in cell biology for chromosome and nuclear staining, and flow cytometry to analyze nuclear DNA content values. The derivatives' ability to enter cells easily makes them valuable for various biological and medical research applications (Issar & Kakkar, 2013).

Synthetic Methodologies and Chemical Reactions

The compound under discussion is part of the broader family of benzimidazoles, which are synthesized through various chemical reactions, including Knoevenagel condensation. These methodologies highlight the versatility of benzimidazoles in generating biologically active molecules. Knoevenagel condensation, in particular, is a critical reaction for creating α, β-unsaturated ketones/carboxylic acids, which are pivotal in drug discovery for anticancer applications. This reaction's utility in synthesizing biologically fascinating molecules underscores the importance of 2-thiophen-2-yl-3H-benzimidazole-5-carboxylic acid and its derivatives in medicinal chemistry (Tokala, Bora, & Shankaraiah, 2022).

Optoelectronic Materials

Compounds containing benzimidazole units, including thiophene analogs, have been researched for their applications in optoelectronic materials. The synthesis and application of benzimidazole derivatives in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors demonstrate the potential of these compounds in the development of novel optoelectronic materials. The incorporation of benzimidazole and thiophene fragments into π-extended conjugated systems has proven valuable for creating materials with desirable photo- and electroluminescent properties, highlighting the utility of 2-thiophen-2-yl-3H-benzimidazole-5-carboxylic acid derivatives in this field (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Orientations Futures

Benzimidazole derivatives, such as “2-thiophen-2-yl-3H-benzimidazole-5-carboxylic acid”, have a broad range of chemical and biological properties, making them important in the development of new drugs . Future research may focus on modifying the functional groups on the benzimidazole core structure to improve its bioactivities .

Mécanisme D'action

- This compound belongs to the class of benzimidazoles, which are heterocyclic molecules containing a benzene ring fused with an imidazole ring .

- One potential target could be DNA or RNA polymerases, as benzimidazoles are known to inhibit nucleic acid synthesis .

- Benzimidazoles can impact various pathways. For instance:

- Microtubule Disruption : Some benzimidazoles inhibit microtubule assembly, affecting cell division and motility .

- Antioxidant Activity : Certain derivatives exhibit antioxidant properties .

- Antimicrobial Effects : Benzimidazoles have demonstrated antimicrobial activity against bacteria, fungi, and parasites .

- Anti-Inflammatory Properties : They may modulate inflammatory responses .

Target of Action

Biochemical Pathways

Pharmacokinetics (ADME)

Propriétés

IUPAC Name |

2-thiophen-2-yl-3H-benzimidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O2S/c15-12(16)7-3-4-8-9(6-7)14-11(13-8)10-2-1-5-17-10/h1-6H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNBAEALJFFNPFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80406809 | |

| Record name | 2-(Thiophen-2-yl)-1H-benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-thiophen-2-yl-3H-benzimidazole-5-carboxylic acid | |

CAS RN |

174422-11-8 | |

| Record name | 2-(2-Thienyl)-1H-benzimidazole-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174422-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Thiophen-2-yl)-1H-benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Carbamic acid, [(1R,4S)-4-(hydroxymethyl)-2-cyclobuten-1-yl]-, 1,1-](/img/structure/B63001.png)

![3-tert-Butylisoxazolo[5,4-c]isoxazole](/img/structure/B63002.png)